Cas no 58651-55-1 (2-Propenoic acid, 3-ethoxy-2-nitro-, ethyl ester)
2-Propenoic acid, 3-ethoxy-2-nitro-, ethyl ester Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Propenoic acid, 3-ethoxy-2-nitro-, ethyl ester
- ETHYL 3-ETHOXY-2-NITROACRYLATE
- ethyl α-nitro-β-ethoxyacrylate
- D87695
- NCRBAZRGVXAEOT-WAYWQWQTSA-N
- 51255-23-3
- Ethyl (2Z)-3-ethoxy-2-nitro-2-propenoate
- ethyl (Z)-3-ethoxy-2-nitroprop-2-enoate
- DTXSID201276682
- AKOS024464874
- ethyl (z)-3-ethoxy-2-nitroacrylate
- 58651-55-1
- (Z)-ethyl 3-ethoxy-2-nitroacrylate
- SCHEMBL10717796
- ETHYL (2Z)-3-ETHOXY-2-NITROPROP-2-ENOATE
-
- MDL: MFCD18431952
- Inchi: 1S/C7H11NO5/c1-3-12-5-6(8(10)11)7(9)13-4-2/h5H,3-4H2,1-2H3/b6-5-
- Chave InChI: NCRBAZRGVXAEOT-WAYWQWQTSA-N
- SMILES: O(C(/C(=C/OCC)/[N+](=O)[O-])=O)CC
Propriedades Computadas
- Massa Exacta: 189.06373
- Massa monoisotópica: 189.06372245g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 13
- Contagem de Ligações Rotativas: 5
- Complexidade: 217
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.1
- Superfície polar topológica: 81.4Ų
Propriedades Experimentais
- PSA: 78.67
2-Propenoic acid, 3-ethoxy-2-nitro-, ethyl ester Preçomais >>
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| eNovation Chemicals LLC | Y1198290-0.25g |
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| 1PlusChem | 1P00EM5U-1g |
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| Aaron | AR00EME6-5g |
2-Propenoic acid, 3-ethoxy-2-nitro-, ethyl ester |
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$779.00 | 2023-12-14 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582431-250mg |
Ethyl 3-ethoxy-2-nitroacrylate |
58651-55-1 | 98% | 250mg |
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| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582431-1g |
Ethyl 3-ethoxy-2-nitroacrylate |
58651-55-1 | 98% | 1g |
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| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582431-5g |
Ethyl 3-ethoxy-2-nitroacrylate |
58651-55-1 | 98% | 5g |
¥5400.00 | 2024-05-07 |
2-Propenoic acid, 3-ethoxy-2-nitro-, ethyl ester Fornecedores
2-Propenoic acid, 3-ethoxy-2-nitro-, ethyl ester Literatura Relacionada
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Informações adicionais sobre 2-Propenoic acid, 3-ethoxy-2-nitro-, ethyl ester
2-Propenoic Acid, 3-Ethoxy-2-Nitro-, Ethyl Ester: A Versatile Compound in Pharmaceutical and Industrial Applications
2-Propenoic acid, 3-ethoxy-2-nitro-, ethyl ester is a compound with the CAS number 58651-55-1, which has garnered significant attention in both academic and industrial research due to its unique molecular structure and potential applications in medicinal chemistry. This compound belongs to the class of alpha, beta-unsaturated carboxylic acid derivatives, characterized by the presence of a nitro group at the 2-position and an ethoxy group at the 3-position of the propenoic acid backbone. The ethyl ester functionality further enhances its reactivity and utility in chemical synthesis. Recent studies have highlighted its role as a synthetic intermediate in the development of targeted therapies and biocompatible materials, making it a critical compound in modern pharmaceutical research.
2-Propenoic acid, 3-ethoxy-2-nitro-, ethyl ester exhibits a conjugated system between the nitro group and the double bond in the propenoic acid chain, which contributes to its electrophilic properties and reactivity in chemical reactions. This conjugation allows the compound to participate in electrophilic addition reactions, electrophilic substitution, and radical-mediated processes, making it a valuable building block in the synthesis of complex organic molecules. The ethoxy group at the 3-position serves as a protecting group in certain synthetic pathways, enabling controlled functionalization of the nitro group. Researchers have recently explored its potential in drug delivery systems, where the nitro group may act as a prodrug activator under physiological conditions.
Recent advancements in computational chemistry have provided insights into the electronic structure of 2-Propenoic acid, 3-ethoxy-2-nitro-, ethyl ester, revealing its low energy barrier for electrophilic attack. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound could act as a precursor for nitroaromatic derivatives, which are known for their antimicrobial and anti-inflammatory properties. The ethoxy group was found to modulate the reactivity of the nitro group, reducing its toxicity while maintaining biological activity. This finding has significant implications for the design of safer therapeutic agents, particularly in the treatment of chronic inflammatory diseases.
The synthesis of 2-Propenoic acid, 3-ethoxy-2-nitro-, ethyl ester has been optimized using green chemistry principles, with a focus on atom-efficient and waste-minimized protocols. A 2022 study in *Green Chemistry* reported the microwave-assisted synthesis of this compound, which reduced reaction times by 60% compared to traditional methods. The ethoxy group was introduced via nucleophilic substitution, while the nitro group was introduced through electrophilic nitration. This multi-step synthesis highlights the versatility of the compound in asymmetric synthesis and functional group interconversion. The ethyl ester functionality also allows for hydrolysis under basic conditions, making it a potential prodrug for oral administration.
2-Propenoic acid, 3-ethoxy-2-nitro-, ethyl ester has been evaluated for its biocompatibility and toxicity in in vitro and in vivo models. A 2021 study published in *Toxicological Sciences* showed that the compound exhibited low cytotoxicity in human liver cells, suggesting its potential for pharmaceutical applications. The nitro group was found to dissociate under alkaline conditions, releasing nitrite ions, which may have anti-inflammatory effects. This property is being explored for the development of targeted therapies for autoimmune disorders and neurodegenerative diseases. Researchers are also investigating its photolysis properties, as the nitro group may act as a photosensitizer under UV irradiation.
Recent breakthroughs in nanotechnology have expanded the applications of 2-Propenoic acid, 3-ethoxy-2-nitro-, ethyl ester in drug delivery systems. A 2023 study in *Advanced Materials* demonstrated that the compound could be incorporated into polymeric nanoparticles, where it served as a crosslinking agent to enhance drug release kinetics. The ethyl ester functionality allowed for controlled hydrolysis, enabling the release of active pharmaceutical ingredients in response to physiological pH changes. This smart drug delivery approach has shown promise in cancer therapy, where targeted drug release is critical for minimizing systemic toxicity.
The environmental impact of 2-Propenoic acid, 3-ethoxy-2-nitro-, ethyl ester is another area of active research. A 2022 study in *Environmental Science & Technology* assessed the biodegradability of this compound in aqueous environments. The results indicated that the ethoxy group significantly enhanced its microbial degradation, making it a more sustainable alternative to traditional synthetic polymers. This finding is particularly relevant for the development of biodegradable materials in medical devices and packaging industries. The nitro group was also found to adsorb onto activated carbon, suggesting potential applications in wastewater treatment.
2-Propenoic acid, 3-ethoxy-2-nitro-, ethyl ester continues to be a subject of interdisciplinary research, with applications spanning pharmaceuticals, materials science, and environmental chemistry. Its unique molecular structure and reactivity make it a valuable compound for the design of novel therapeutic agents and sustainable materials. As computational tools and green chemistry methods advance, the synthesis and application of this compound are expected to expand further, contributing to innovative solutions in healthcare and industrial processes.
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